CPA-E Inhibits Tumor Promotion Whereas CPA-D Enhances It: Direct Head-to-Head Mouse Skin Carcinogenesis Data
In the same two-stage mouse skin carcinogenesis experiment using okadaic acid as the tumor promoter (initiated with 7,12-dimethylbenz[a]anthracene), cryptoporic acid E (CPA-E) at 5.9 µmol per application reduced the percentage of tumor-bearing mice from 73.3% to 20.0% and the average number of tumors per mouse from 4.2 to 0.5 at week 20 [1]. In direct contrast, cryptoporic acid D (CPA-D) slightly enhanced tumor promotion rather than inhibiting it, accompanied by in vitro activation of protein kinase C and stimulation of other protein kinase activities at concentrations up to 100 µM, whereas CPA-E showed no kinase activation [1].
| Evidence Dimension | Percentage of tumor-bearing mice at week 20 of okadaic acid tumor promotion |
|---|---|
| Target Compound Data | CPA-E (5.9 µmol/application): 20.0% tumor-bearing mice; 0.5 tumors/mouse; CPA-E (1.2 µmol/application): 53.3% tumor-bearing mice; 2.3 tumors/mouse |
| Comparator Or Baseline | CPA-D: enhanced tumor promotion (percentage increased, exact figures not reported); PKC activation at ≤100 µM. Vehicle control: 73.3% tumor-bearing mice; 4.2 tumors/mouse. |
| Quantified Difference | CPA-E (5.9 µmol) reduced tumor-bearing mice by 53.3 percentage points (73.3→20.0%, a 72.8% relative reduction) and tumors/mouse by 88.1% (4.2→0.5). CPA-D moved in the opposite direction (enhancement). |
| Conditions | Two-stage carcinogenesis on female CD-1 mouse skin; initiation with 7,12-dimethylbenz[a]anthracene (100 µg); promotion with okadaic acid (1 µg/application) twice weekly; CPA-E or CPA-D co-applied 30 min before each okadaic acid treatment; assessment at week 20. |
Why This Matters
This is the only direct head-to-head evidence showing that two structurally nearly identical cryptoporic acids from the same fungus produce diametrically opposite tumor-modulatory outcomes; procurement of CPA-D instead of CPA-E would yield enhancement, not inhibition, of tumor promotion—making correct compound identity essential for experimental reproducibility.
- [1] Matsunaga S, Furuya-Suguri H, Nishiwaki S, Yoshizawa S, Suganuma M, Hashimoto T, Asakawa Y, Fujiki H. Differential effects of cryptoporic acids D and E, inhibitors of superoxide anion radical release, on tumor promotion of okadaic acid in mouse skin. Carcinogenesis. 1991;12(6):1129–1131. View Source
